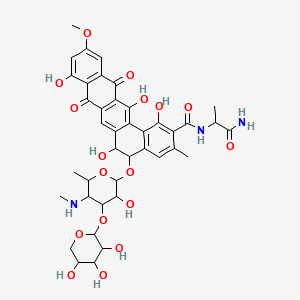

Pradimicin A amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

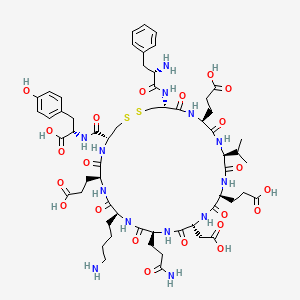

Pradimicin A amide is a derivative of Pradimicin A, a unique antibiotic compound derived from actinomycetes. Pradimicin A and its derivatives are known for their antifungal, antiviral, and antiparasitic activities. These compounds exhibit their effects through binding to D-mannose-containing glycans of pathogenic species. This compound, in particular, has been studied for its potential to suppress aggregation, making it a promising candidate for therapeutic applications .

Méthodes De Préparation

The preparation of Pradimicin A amide involves synthetic routes such as ester/amide exchange reactions or condensation reactions. One method includes the attachment of 2-aminoethanol to the carboxy group of Pradimicin A via an amide linkage, which significantly suppresses aggregation . Another approach involves the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides .

Analyse Des Réactions Chimiques

Pradimicin A amide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions, such as ester/amide exchange, are commonly used to prepare derivatives of this compound. Common reagents used in these reactions include NOBF4 for amide cleavage and Grignard reagents for amidation.

Applications De Recherche Scientifique

Pradimicin A amide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying amide formation and aggregation suppression.

Industry: The compound’s unique properties are explored for developing new antifungal and antiviral drugs.

Mécanisme D'action

Pradimicin A amide exerts its effects by binding to D-mannose-containing glycans on the surface of pathogenic species. This binding leads to the formation of a ternary complex consisting of D-mannose, this compound, and calcium, which disrupts the integrity of the fungal cell membrane . The compound also acts as a viral entry inhibitor by binding to N-glycans on the surface of enveloped viruses, preventing them from entering host cells .

Comparaison Avec Des Composés Similaires

Pradimicin A amide is compared with other similar compounds such as:

Pradimicin B: Another derivative of Pradimicin A with similar antifungal properties but different binding affinities.

Pradimicin C: A derivative with a different substitution pattern, affecting its aggregation and binding properties.

Pradimicin Azide: A derivative functionalized with an azide group, used for microbial cell surface imaging. This compound is unique due to its ability to suppress aggregation while retaining binding specificity for D-mannose, making it a promising candidate for therapeutic applications.

Propriétés

Numéro CAS |

133917-50-7 |

|---|---|

Formule moléculaire |

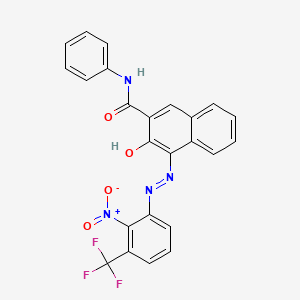

C40H45N3O17 |

Poids moléculaire |

839.8 g/mol |

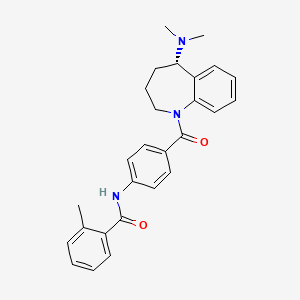

Nom IUPAC |

N-(1-amino-1-oxopropan-2-yl)-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |

InChI |

InChI=1S/C40H45N3O17/c1-11-6-18-24(31(50)21(11)38(55)43-12(2)37(41)54)23-16(9-17-25(32(23)51)28(47)15-7-14(56-5)8-19(44)22(15)27(17)46)29(48)35(18)59-40-34(53)36(26(42-4)13(3)58-40)60-39-33(52)30(49)20(45)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-40,42,44-45,48-53H,10H2,1-5H3,(H2,41,54)(H,43,55) |

Clé InChI |

HFZYHAGDSBUGMD-UHFFFAOYSA-N |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)N)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.